N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine
Overview
Description
N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine is an organic compound that belongs to the class of benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine. The compound’s structure includes a bromine atom on the benzyl ring and a methoxy group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced to the phenyl ring via nucleophilic aromatic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Amine Formation: The final step involves the formation of the ethanamine group, which can be achieved through reductive amination using an appropriate reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or cyanide (CN-), leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) are commonly used in substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of benzylamine.
Substitution: Formation of hydroxyl or cyano derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine exerts its effects depends on its interaction with molecular targets. The presence of the bromine and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may act by modulating specific pathways, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure with a chlorine atom instead of bromine.
N-(3-bromobenzyl)-2-(2-hydroxyphenyl)ethanamine: Similar structure with a hydroxyl group instead of a methoxy group.
N-(3-bromobenzyl)-2-(2-methylphenyl)ethanamine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine is unique due to the specific combination of bromine and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-8-3-2-6-14(16)9-10-18-12-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCQPHQXBEUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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